molecular formula C7H3BrF3NO B1412220 2-Bromo-5-(trifluoromethyl)isonicotinaldehyde CAS No. 1227595-41-6

2-Bromo-5-(trifluoromethyl)isonicotinaldehyde

Cat. No.: B1412220
CAS No.: 1227595-41-6
M. Wt: 254 g/mol
InChI Key: WIINHYJQVMNWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H3BrF3NO and a molecular weight of 254. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an isonicotinaldehyde moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)isonicotinaldehyde typically involves the bromination of 5-(trifluoromethyl)isonicotinaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-Bromo-5-(trifluoromethyl)isonicotinic acid.

    Reduction: 2-Bromo-5-(trifluoromethyl)isonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)isonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity. The aldehyde group can also participate in various chemical reactions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Bromo-5-(trifluoromethyl)benzaldehyde

Uniqueness

2-Bromo-5-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of the isonicotinaldehyde moiety, which imparts distinct chemical and biological properties. The combination of bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-6-1-4(3-13)5(2-12-6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIINHYJQVMNWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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